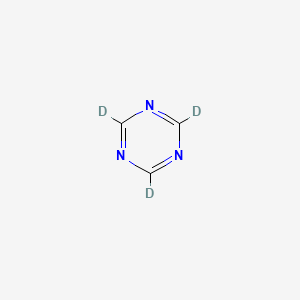
s-Triazine-d3
Descripción general
Descripción
s-Triazine-d3, also known as 1,3,5-triazine-d3, is a deuterated form of 1,3,5-triazine. It is a six-membered heterocyclic aromatic compound with three nitrogen atoms replacing three carbon atoms in the benzene ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-d3 can be synthesized through the trimerization of deuterated nitriles such as cyanogen chloride-d3 or cyanamide-d3. The reaction typically involves heating the deuterated nitriles in the presence of a catalyst, such as a metal chloride, under controlled conditions to form the triazine ring.
Another method involves the Pinner triazine synthesis, where an alkyl or aryl amidine-d3 reacts with phosgene-d3. This reaction proceeds through the formation of an intermediate, which cyclizes to form the triazine ring.
Industrial Production Methods
Industrial production of 1,3,5-triazine-d3 often involves the large-scale trimerization of deuterated nitriles. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of microwave irradiation has also been explored to reduce reaction time and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atoms in the triazine ring are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Cycloaddition: The triazine ring can participate in cycloaddition reactions with dienophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and various amines are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, such as amino-triazines, hydroxy-triazines, and thiol-triazines. These derivatives have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-d3 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its deuterated form is particularly useful in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: Employed in the design of biologically active molecules, including anticancer, antibacterial, and antiviral agents. Its derivatives are used in drug discovery and development.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators. Some derivatives have shown promising activity against various diseases.
Industry: Used in the production of dyes, resins, and agrochemicals. Its derivatives are also explored for their potential in materials science, including the development of flame retardants and optoelectronic materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine-d3 and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit enzymes such as dihydrofolate reductase (DHFR), leading to a reduction in tetrahydrofolate synthesis, which is crucial for cell growth and proliferation. Other derivatives act as receptor modulators, influencing signaling pathways involved in cell survival, apoptosis, and immune response.
Comparación Con Compuestos Similares
1,3,5-Triazine-d3 can be compared with other similar compounds, such as:
1,2,4-Triazine: Another isomer of triazine with nitrogen atoms at different positions. It has different chemical properties and reactivity compared to 1,3,5-triazine.
1,2,3-Triazine: Another isomer with unique reactivity and applications.
Heptazine (Tri-s-triazine): A larger, more complex nitrogen-rich compound with a fused triazine ring system. It has applications in high-energy materials and advanced materials science.
The uniqueness of 1,3,5-triazine-d3 lies in its symmetrical structure, ease of substitution, and the presence of deuterium atoms, which make it particularly valuable in NMR spectroscopy and other isotopic studies.
Propiedades
IUPAC Name |
2,4,6-trideuterio-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H/i1D,2D,3D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQDMXYYFUGFV-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NC(=NC(=N1)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584456 | |
| Record name | (~2~H_3_)-1,3,5-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37011-84-0 | |
| Record name | (~2~H_3_)-1,3,5-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37011-84-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)



![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)




